1-(3-Methoxypropanesulfonyl)piperidin-4-yl methanesulfonate
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Overview
Description
1-(3-Methoxypropanesulfonyl)piperidin-4-yl methanesulfonate is a chemical compound with the molecular formula C10H21NO6S2. It is known for its unique structure, which includes a piperidine ring substituted with methoxypropanesulfonyl and methanesulfonate groups.
Preparation Methods
The synthesis of 1-(3-Methoxypropanesulfonyl)piperidin-4-yl methanesulfonate involves several steps. One common synthetic route includes the reaction of piperidine with methanesulfonyl chloride in the presence of a base to form the intermediate piperidin-4-yl methanesulfonate. This intermediate is then reacted with 3-methoxypropanesulfonyl chloride to yield the final product .
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
1-(3-Methoxypropanesulfonyl)piperidin-4-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Methoxypropanesulfonyl)piperidin-4-yl methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropanesulfonyl)piperidin-4-yl methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methoxypropanesulfonyl)piperidin-4-yl methanesulfonate can be compared with other similar compounds such as:
1-(3-Methoxypropanesulfonyl)piperidine: Lacks the methanesulfonate group, leading to different chemical properties and reactivity.
4-Methanesulfonylpiperidine: Does not have the 3-methoxypropanesulfonyl group, resulting in distinct applications and biological activities.
1-(3-Methoxypropanesulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, affecting its chemical behavior and uses
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
[1-(3-methoxypropylsulfonyl)piperidin-4-yl] methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6S2/c1-16-8-3-9-19(14,15)11-6-4-10(5-7-11)17-18(2,12)13/h10H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHDEVCYYYDAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N1CCC(CC1)OS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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